molecular formula C17H21N3 B3045031 Guanidine, N,N-diethyl-N',N''-diphenyl- CAS No. 101577-97-3

Guanidine, N,N-diethyl-N',N''-diphenyl-

Cat. No.: B3045031
CAS No.: 101577-97-3
M. Wt: 267.37 g/mol
InChI Key: QLZQQUJBXZSKDI-UHFFFAOYSA-N
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Description

Guanidine, N,N-diethyl-N’,N’'-diphenyl- is a chemical compound that belongs to the class of guanidines. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various chemical and biological applications. This compound, specifically, features two ethyl groups and two phenyl groups attached to the guanidine core, which can influence its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-N’,N’'-diphenyl-guanidine can be achieved through several methods. One common approach involves the reaction of N,N-diethylthiourea with aniline in the presence of a base such as sodium methoxide. The reaction typically proceeds under mild conditions, yielding the desired guanidine compound.

Another method involves the use of N-chlorophthalimide, isocyanides, and amines in a one-pot synthesis. This approach provides a straightforward and efficient route to diverse guanidines, including N,N-diethyl-N’,N’'-diphenyl-guanidine, with yields up to 81% .

Industrial Production Methods

Industrial production of guanidines often relies on scalable and cost-effective methods. The use of commercially available guanylating reagents, such as di(imidazole-1-yl)methanimine, allows for the stepwise displacement of imidazole groups by amines, leading to the formation of N,N-diethyl-N’,N’'-diphenyl-guanidine .

Chemical Reactions Analysis

Types of Reactions

Guanidine, N,N-diethyl-N’,N’'-diphenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ureas or other oxidized derivatives.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur, where the ethyl or phenyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides or aryl halides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ureas, while reduction can produce amines.

Scientific Research Applications

Guanidine, N,N-diethyl-N’,N’'-diphenyl- has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethyl-N’,N’'-diphenyl-guanidine: Similar structure but with methyl groups instead of ethyl groups.

    N,N-diethyl-N’,N’'-dimethyl-guanidine: Features a combination of ethyl and methyl groups.

    N,N-diphenyl-guanidine: Lacks the ethyl groups, making it less bulky.

Uniqueness

Guanidine, N,N-diethyl-N’,N’'-diphenyl-, is unique due to its specific combination of ethyl and phenyl groups, which can influence its reactivity and interactions with other molecules. This makes it particularly useful in applications where steric hindrance and electronic effects play a crucial role.

Properties

IUPAC Name

1,1-diethyl-2,3-diphenylguanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3/c1-3-20(4-2)17(18-15-11-7-5-8-12-15)19-16-13-9-6-10-14-16/h5-14H,3-4H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLZQQUJBXZSKDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=NC1=CC=CC=C1)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60387980
Record name Guanidine, N,N-diethyl-N',N''-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60387980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101577-97-3
Record name Guanidine, N,N-diethyl-N',N''-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60387980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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